![molecular formula C15H27NOSi2 B14232135 4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine CAS No. 821806-72-8](/img/structure/B14232135.png)
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine is an organosilicon compound that features a morpholine ring substituted with a tetramethyl-1-phenyldisilanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine typically involves the reaction of morpholine with a suitable disilanyl reagent. One common method involves the use of chlorosilanes and a base to facilitate the substitution reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of morpholine derivatives .
Scientific Research Applications
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the study of silicon-based biochemistry and the development of silicon-containing pharmaceuticals.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings
Mechanism of Action
The mechanism by which 4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine exerts its effects involves interactions with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of diverse chemical structures. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- Morpholine derivatives with different substituents on the silicon atoms
Uniqueness
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine is unique due to its specific combination of a morpholine ring and a tetramethyl-1-phenyldisilanyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
821806-72-8 |
|---|---|
Molecular Formula |
C15H27NOSi2 |
Molecular Weight |
293.55 g/mol |
IUPAC Name |
trimethyl-[methyl-(morpholin-4-ylmethyl)-phenylsilyl]silane |
InChI |
InChI=1S/C15H27NOSi2/c1-18(2,3)19(4,15-8-6-5-7-9-15)14-16-10-12-17-13-11-16/h5-9H,10-14H2,1-4H3 |
InChI Key |
BCCKJMVIONLXLO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(CN1CCOCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



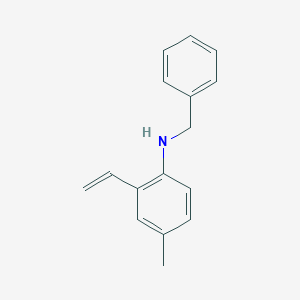
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)

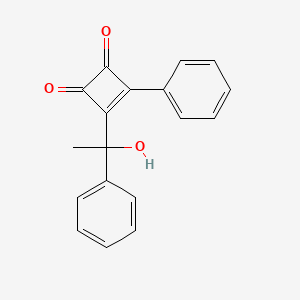
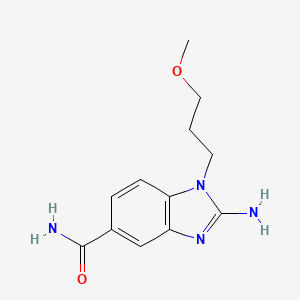

![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
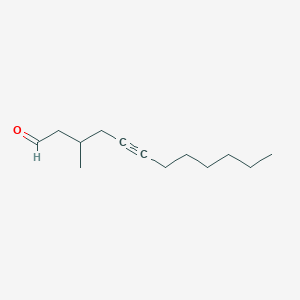
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
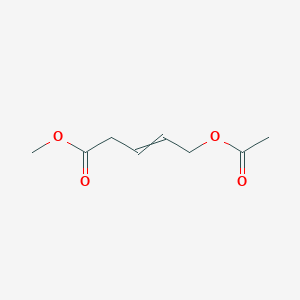
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
